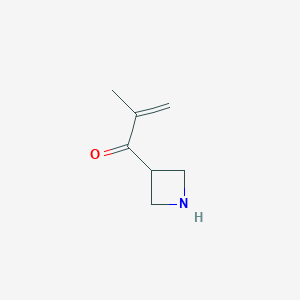
2-Methyl-1-(pyrrolidin-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)butan-1-one typically involves the reaction of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions . The reaction conditions are generally mild, and the yield is high .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-1-(pyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-Methyl-1-(pyrrolidin-3-yl)butan-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1-(pyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound shares a similar structure and belongs to the same class of organic compounds.
3-methyl-2-(pyrrolidin-1-yl)butan-1-amine: Another structurally related compound with similar chemical properties.
Uniqueness
2-Methyl-1-(pyrrolidin-3-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-methyl-1-pyrrolidin-3-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)9(11)8-4-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
SAFOXMNNGSYLAH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



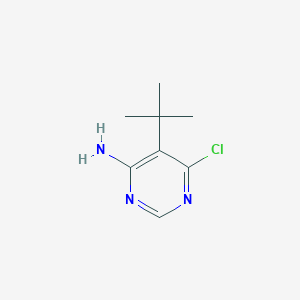

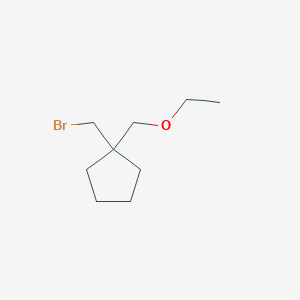
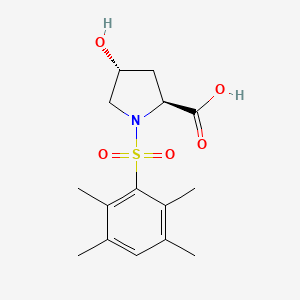
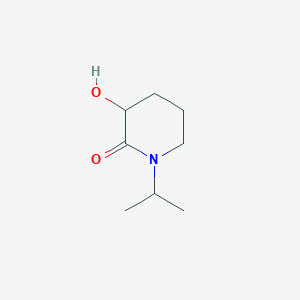
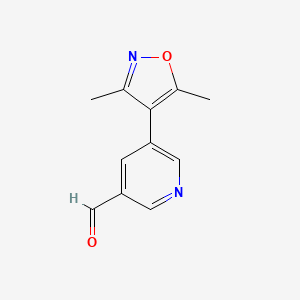


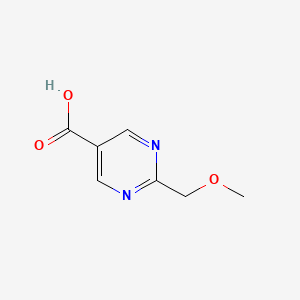
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
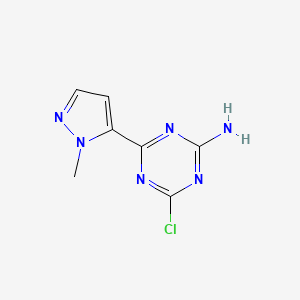
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
